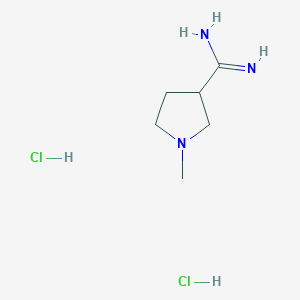
1-Methylpyrrolidine-3-carboximidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpyrrolidine-3-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 2094909-98-3 . It has a molecular weight of 200.11 and is typically stored at room temperature . It is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (1-methylpyrrolidin-3-ylidene)methanediamine dihydrochloride . The InChI code is 1S/C6H13N3.2ClH/c1-9-3-2-5(4-9)6(7)8;;/h2-4,7-8H2,1H3;2*1H . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Development
Chemical Synthesis : A study by Cheng Qing-fang (2005) described the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, indicating its use in improving synthesis processes with high purity and yield, suitable for scale-up production Cheng Qing-fang, 2005.
Analytical Chemistry : Morita and Konishi (2002) found 2-(2-Aminoethyl)-1-methylpyrrolidine and related compounds as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, optimizing conditions for analyzing fatty acids and pharmaceuticals like ibuprofen Morita & Konishi, 2002.
Pharmaceutical Research
Drug Development : Penning et al. (2009) developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for cancer treatment. One compound, identified as ABT-888, showed excellent potency and bioavailability, indicating the potential of derivatives of 1-methylpyrrolidine in pharmaceutical applications Penning et al., 2009.
Organocatalysis in Asymmetric Synthesis : A study by Ruiz-Olalla et al. (2015) used homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from asymmetric cycloadditions, as catalysts for asymmetric Michael additions, highlighting the versatility of 1-methylpyrrolidine derivatives in synthesizing chiral molecules Ruiz-Olalla et al., 2015.
Chemical Reactions and Mechanisms
Catalysis : Field, Messerle, and Wren (2003) demonstrated the use of cationic Ir(I) complexes for the hydroamination and hydrosilation of 4-pentyn-1-amine to form 2-methylpyrrolidine and its derivatives in a one-pot, tandem procedure, showing the chemical versatility of 1-methylpyrrolidine structures in catalytic processes Field, Messerle, & Wren, 2003.
Crystallography and Molecular Structure : Research by Dega-Szafran et al. (2020) on N-methylpyrrolidine betaine aggregation with p-hydroxybenzoic acid revealed insights into the molecular geometry and hydrogen-bonding interactions, contributing to our understanding of the structural characteristics of 1-methylpyrrolidine derivatives Dega-Szafran et al., 2020.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
1-methylpyrrolidine-3-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.2ClH/c1-9-3-2-5(4-9)6(7)8;;/h5H,2-4H2,1H3,(H3,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGWOAPNWTWIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2632403.png)

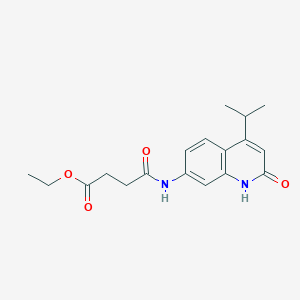
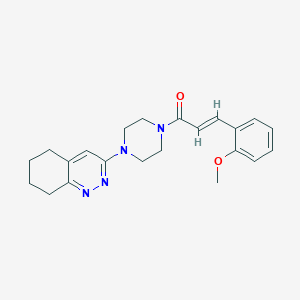
![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2632409.png)
![N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2632410.png)

![6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2632415.png)

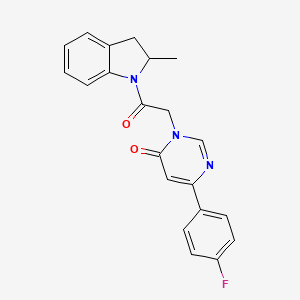
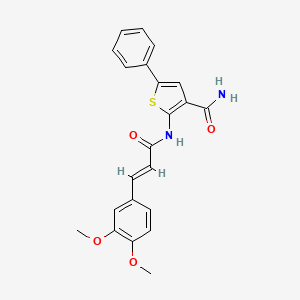
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B2632422.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2632424.png)
![Ethyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2632425.png)